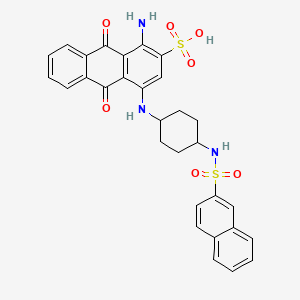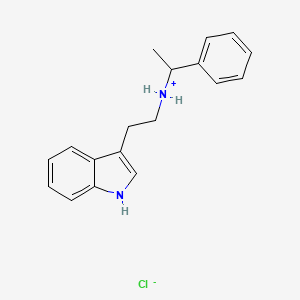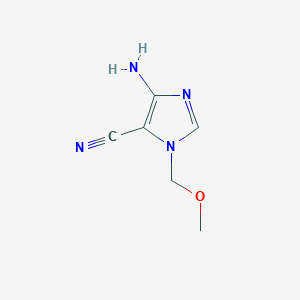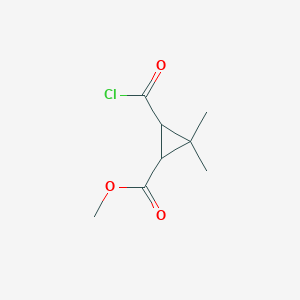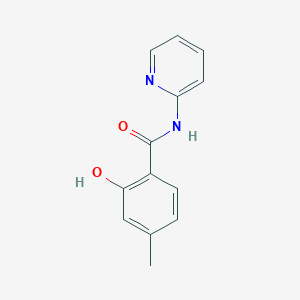![molecular formula C10H16 B13789359 (1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
(1S,7R)-tricyclo[5.2.1.02,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7R)-tricyclo[52102,6]decane is a polycyclic organic compound characterized by its rigid, bowl-shaped structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-tricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of tricyclic amino acid derivatives based on a rigid norbornane framework . This process includes the use of chiral, N-Boc-protected ketones as intermediates, which are derived from inexpensive endo-carbic anhydride in a series of five steps with a yield of 47% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(1S,7R)-tricyclo[5.2.1.02,6]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
(1S,7R)-tricyclo[5.2.1.02,6]decane has several applications in scientific research:
Biology: Its rigid structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism by which (1S,7R)-tricyclo[5.2.1.02,6]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the compound can enhance its binding affinity and specificity, making it a valuable tool for drug design.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
- (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
- (1S,7R)-4-ethyl-1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.0^{4,10}]decane
Uniqueness
(1S,7R)-tricyclo[5.2.1.02,6]decane is unique due to its specific stereochemistry and rigid structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,7R)-tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9?,10? |
InChI Key |
LPSXSORODABQKT-BQKDNTBBSA-N |
Isomeric SMILES |
C1CC2[C@@H]3CC[C@@H](C3)C2C1 |
Canonical SMILES |
C1CC2C3CCC(C3)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


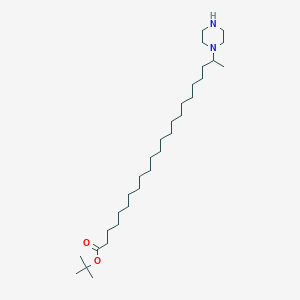
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
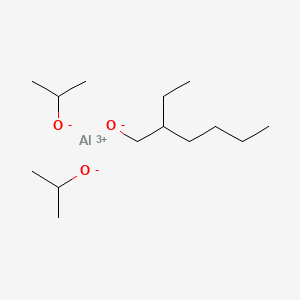
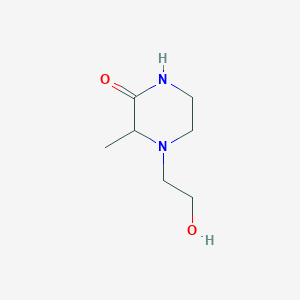
![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
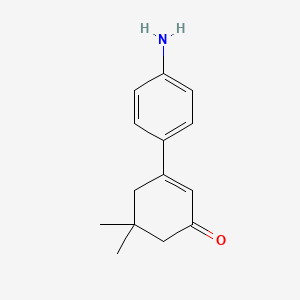

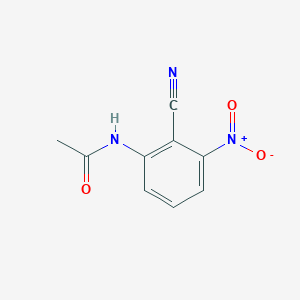
![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
